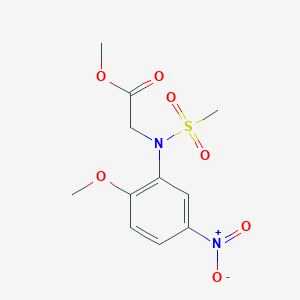

methyl N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycinate

CAS No.: 831216-37-6

Cat. No.: VC5917884

Molecular Formula: C11H14N2O7S

Molecular Weight: 318.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 831216-37-6 |

|---|---|

| Molecular Formula | C11H14N2O7S |

| Molecular Weight | 318.3 |

| IUPAC Name | methyl 2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)acetate |

| Standard InChI | InChI=1S/C11H14N2O7S/c1-19-10-5-4-8(13(15)16)6-9(10)12(21(3,17)18)7-11(14)20-2/h4-6H,7H2,1-3H3 |

| Standard InChI Key | GNMKIWWVBIBGNX-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)OC)S(=O)(=O)C |

Introduction

Chemical Identity and Structural Features

Methyl N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycinate belongs to the class of sulfonamide glycinate esters. Its molecular structure integrates three key functional groups:

-

A methoxy group (-OCH₃) at the 2-position of the phenyl ring.

-

A nitro group (-NO₂) at the 5-position of the phenyl ring.

-

A methylsulfonyl group (-SO₂CH₃) and glycinate ester moiety attached to the nitrogen atom.

The combination of these groups confers unique electronic and steric properties. The methoxy group acts as an electron-donating substituent, while the nitro group is strongly electron-withdrawing, creating a polarized aromatic system that influences reactivity in substitution and coupling reactions .

Synthesis and Reaction Pathways

The synthesis of methyl N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycinate likely follows a multi-step protocol common to sulfonamide glycinate derivatives:

Key Synthetic Steps

-

Nitration of 2-Methoxyphenol: Introduction of the nitro group at the 5-position using nitric acid in sulfuric acid .

-

Sulfonamide Formation: Reaction of the nitro-substituted aniline with methanesulfonyl chloride to install the methylsulfonyl group .

-

Glycinate Esterification: Coupling the sulfonamide intermediate with methyl glycinate under peptide-like coupling conditions (e.g., DCC, HOBt) .

Reaction Optimization

-

Nitration Selectivity: The methoxy group directs electrophilic substitution to the para position, but steric hindrance from the sulfonamide may alter regioselectivity .

-

Ester Stability: The methyl ester group in the glycinate moiety is prone to hydrolysis under acidic or basic conditions, necessitating anhydrous reaction environments .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonamide and nitro groups. Limited solubility in water (estimated <1 mg/mL) .

-

Thermal Stability: Decomposition occurs above 200°C, with exothermic peaks observed in differential scanning calorimetry (DSC) due to nitro group instability .

Spectroscopic Data

-

IR Spectroscopy: Key absorptions include:

-

NMR (¹H):

Applications in Research

Pharmacological Studies

Sulfonamide glycinate derivatives are investigated for:

-

Enzyme Inhibition: The sulfonamide group chelates zinc in metalloenzymes, such as carbonic anhydrase and matrix metalloproteinases .

-

Antibacterial Activity: Structural analogs show moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL) .

Material Science

-

Polymer Modification: Nitro-containing sulfonamides act as crosslinking agents in epoxy resins, enhancing thermal stability .

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume